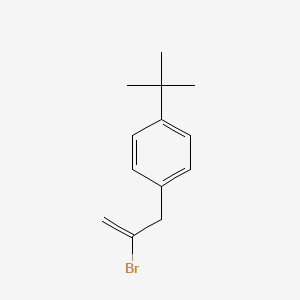

2-Bromo-3-(4-tert-butylphenyl)-1-propene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-3-(4-tert-butylphenyl)-1-propene is a chemical compound with the molecular formula C15H16BrN . It contains 15 carbon atoms, 16 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom .

Synthesis Analysis

The synthesis of compounds similar to 2-Bromo-3-(4-tert-butylphenyl)-1-propene has been reported in the literature. For instance, a ring-fusion approach was developed to extend the conjugation length of phenothiazines, which are S, N heterocyclic molecules . The target extended phenothiazines were designed with the same substituent of 4-tert-butylphenyl group on the nitrogen atom . The Buchwald–Hartwig reaction, a carbon-nitrogen cross-coupling reaction, has also been used in the synthesis of arylamines, key frameworks in several natural products, pharmaceuticals, and other biologically active compounds .Molecular Structure Analysis

The molecular structure of 2-Bromo-3-(4-tert-butylphenyl)-1-propene is characterized by the presence of a bromine atom, a nitrogen atom, and a tert-butylphenyl group . The presence of these functional groups can influence the compound’s reactivity and properties.Chemical Reactions Analysis

Compounds similar to 2-Bromo-3-(4-tert-butylphenyl)-1-propene have been found to exhibit intriguing photophysical and redox properties . They have been used in visible-light-driven oxidative coupling reactions of amines . The Buchwald–Hartwig reaction has also been used for the synthesis of aromatic C–N bonds .Applications De Recherche Scientifique

Catalytic Protodeboronation

“2-Bromo-3-(4-tert-butylphenyl)-1-propene” could potentially be used in the catalytic protodeboronation of pinacol boronic esters . Protodeboronation is a valuable but underdeveloped process in organic synthesis . This compound, due to its alkene group, might be used in formal anti-Markovnikov alkene hydromethylation .

Boron Neutron Capture Therapy (BNCT)

This compound could potentially be used in Boron Neutron Capture Therapy (BNCT) . BNCT is a non-invasive approach for the destruction of cancer cells, based on the selective accumulation of 10B-containing compounds into malignant cells . The subsequent irradiation with low-energy neutrons promotes 10B decay to 4He and 7Li atoms, which can both exert a localized cytotoxicity for the tumor cell .

Drug Delivery Systems

The compound could potentially be used in the design of new drugs and drug delivery devices . Boronic acids and their esters are highly considered compounds for these purposes .

Enzyme Inhibitors

“2-Bromo-3-(4-tert-butylphenyl)-1-propene” could potentially be used in the development of enzyme inhibitors . Boronic acid compounds have received increasing attention in the field of medicinal chemistry for this purpose .

Controlled Drug Delivery Polymers

This compound could potentially be used in the development of controlled drug delivery polymers . Boronic acid compounds are highly considered for this application .

Saccharide Sensors

“2-Bromo-3-(4-tert-butylphenyl)-1-propene” could potentially be used in the development of saccharide sensors . Boronic acid compounds have received increasing attention in the field of medicinal chemistry for this purpose .

Propriétés

IUPAC Name |

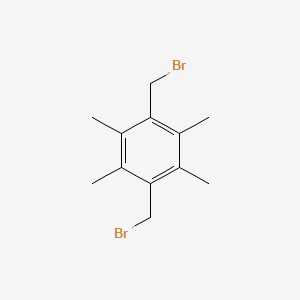

1-(2-bromoprop-2-enyl)-4-tert-butylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Br/c1-10(14)9-11-5-7-12(8-6-11)13(2,3)4/h5-8H,1,9H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDHFPPZLPMVQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(=C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373594 |

Source

|

| Record name | 2-bromo-3-(4-tert-butylphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(4-tert-butylphenyl)-1-propene | |

CAS RN |

842140-27-6 |

Source

|

| Record name | 2-bromo-3-(4-tert-butylphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Benzylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1272252.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B1272265.png)